4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride

muscarinic receptor subtype selectivity irreversible antagonist affinity M2 vs M3 discrimination

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride (CAS 130817-71-9), commonly referred to as 4-DAMP mustard, is a 2-chloroethylamine derivative of the selective muscarinic antagonist 4-DAMP. At physiological pH, it spontaneously cyclizes to a reactive aziridinium ion that binds covalently to muscarinic acetylcholine receptors, producing irreversible blockade.

Molecular Formula C21H25Cl2NO2
Molecular Weight 394.3 g/mol
Cat. No. B142288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride
Synonyms4-DAMP mustard
4-diphenylacetoxy-1-(2-chloroethyl)piperidine
N-(2-chloroethyl)-4-piperidinyl diphenylacetate
Molecular FormulaC21H25Cl2NO2
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl
InChIInChI=1S/C21H24ClNO2.ClH/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,19-20H,11-16H2;1H
InChIKeyZZTCNNZHOWDRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine Hydrochloride (4-DAMP Mustard): Irreversible Muscarinic Antagonist for Receptor-Subtype Dissection


4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride (CAS 130817-71-9), commonly referred to as 4-DAMP mustard, is a 2-chloroethylamine derivative of the selective muscarinic antagonist 4-DAMP. At physiological pH, it spontaneously cyclizes to a reactive aziridinium ion that binds covalently to muscarinic acetylcholine receptors, producing irreversible blockade. [1] This compound is supplied as a white hygroscopic solid soluble in DMSO, with solutions requiring fresh preparation due to aqueous instability. Its defining pharmacological characteristic is an approximately 11-fold higher affinity for M1, M3, M4, and M5 receptor subtypes relative to the M2 subtype, which distinguishes it from other broadly non-selective irreversible muscarinic alkylating agents. [1]

Why 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine Hydrochloride Cannot Be Replaced by Other Irreversible or Reversible Muscarinic Antagonists


Irreversible muscarinic antagonists are not functionally interchangeable because they exhibit fundamentally different subtype-selectivity vectors and binding mechanisms. Classical irreversible agents such as propylbenzilylcholine mustard (PrBCM), phenoxybenzamine, and EEDQ alkylate muscarinic receptor subtypes with poor discrimination or a selectivity profile opposite to that of 4-DAMP mustard. [1] The reversible parent compound 4-DAMP methiodide competes for receptor occupancy but cannot permanently inactivate receptor populations, precluding its use in receptor-reserve estimation or long-duration receptor-knockdown protocols. [2] Even within the nitrogen-mustard class, the aziridinium-ion formation kinetics of 4-DAMP mustard—determining the timing and extent of active-species generation—differ from those of other mustards, directly impacting experimental reproducibility. [3] The quantitative evidence below demonstrates exactly where these differences are measurable and why they dictate compound selection.

Quantitative Differentiation of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine Hydrochloride: Comparator-Anchored Evidence for Procurement Decisions


M3-Over-M2 Subtype Selectivity: 4-DAMP Mustard Exhibits ~11-Fold Higher Affinity for Non-M2 Receptors, the Opposite Profile to Propylbenzilylcholine Mustard

In competitive binding experiments on CHO cells transfected with cloned human M1–M5 receptors, the pre-formed aziridinium ion of 4-DAMP mustard exhibited a dissociation constant (KD) of 7.2 nM at M3 receptors versus 43 nM at M2 receptors, yielding a 6.3-fold selectivity for M3 over M2. The affinity for M1, M3, M4, and M5 subtypes was approximately equivalent and about 11-fold greater than that for M2. [1] In contrast, propylbenzilylcholine mustard (PrBCM), the most structurally analogous irreversible antagonist, displays the inverse selectivity profile: PrBCM preferentially alkylates the 66 kDa M2 receptor protein at concentrations below 1 nM, whereas 1–3 nM is required to reduce M3-mediated responses, indicating greater specificity for M2 over M3. [2] This orthogonal selectivity vector is the single most critical factor for experimental design: no other commercially available irreversible muscarinic antagonist provides selective inactivation of all non-M2 subtypes with simultaneous M2 sparing.

muscarinic receptor subtype selectivity irreversible antagonist affinity M2 vs M3 discrimination

Irreversible Covalent Alkylation Enables Receptor-Population Knockdown Unachievable with Competitive Antagonists Like 4-DAMP Methiodide

4-DAMP mustard spontaneously cyclizes at neutral pH to form an aziridinium ion that alkylates muscarinic receptors via a two-step mechanism: rapid reversible complex formation followed by slower covalent bond formation (k2 = 0.1 min⁻¹ for both M2 and M3). [1] This irreversible binding permanently removes receptors from the accessible pool, enabling quantitative estimation of receptor reserve. In guinea-pig ileum, exposure to 100 nM 4-DAMP mustard (after 40 min pre-incubation for aziridinium formation) produced a 197-fold dextral shift of the agonist dose-response curve with concomitant depression of the maximum response. [2] In contrast, the reversible parent compound 4-DAMP methiodide (4-diphenylacetoxy-N-methylpiperidine methiodide) acts as a competitive antagonist with a Ki of 7.2 nM at M3 receptors but cannot permanently eliminate receptor populations; upon washout, receptor function is restored. [3] This mechanistic distinction is critical for protocols requiring sustained receptor inactivation throughout extended physiological recordings or in vivo treatments where equilibrium competition would be inadequate.

irreversible receptor inactivation receptor reserve estimation covalent antagonist

Aziridinium-Ion Formation Kinetics Define a Critical Experimental Time Window Absent in Pre-Formed Active Antagonists

4-DAMP mustard is a pro-drug that requires in situ cyclization to the aziridinium ion for receptor alkylation activity. In aqueous solution at 30°C and neutral pH, peak aziridinium ion concentration—corresponding to 60–80% conversion—is reached after approximately 60 minutes, with a half-life exceeding 100 minutes. In the presence of 0.9% NaCl, conversion is reduced to 45–60%. [1] A separate study reported peak aziridinium concentration at 32 minutes with 75% conversion. [2] This activation lag has no parallel in pre-activated irreversible antagonists such as EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), which is active immediately upon dissolution and exhibits no comparable time-dependent activation window. [3] This kinetic profile is not merely a handling note; it dictates that 4-DAMP mustard solutions must be prepared 15–20 minutes before tissue exposure to ensure adequate aziridinium formation, and that the alkylation window persists long enough (>100 min) for sustained receptor inactivation in extended protocols—a practical advantage over faster-decaying aziridinium species.

aziridinium ion cyclization prodrug activation kinetics experimental timing protocol

Tissue-Selective Functional Inactivation: 100-Fold Greater Dose-Ratio in Ileum vs. Atria Enables Organ-Specific M3-Receptor Dissection

In direct functional comparisons using guinea-pig isolated tissues, 4-DAMP mustard (10 nM, after 15–20 min pre-incubation for aziridinium formation followed by 30 min tissue exposure) produced dose-ratios on ileum approximately 100 times greater than those observed on atria. [1] At a higher concentration (100 nM), 4-DAMP mustard caused a 197-fold dextral shift of the agonist concentration-response curve in ileum with significant depression of the maximum response, while atrial M2-mediated responses were comparatively spared. [2] This tissue-level differentiation arises from the differential expression of M2 and M3 subtypes: ileal contraction is predominantly M3-mediated, whereas atrial rate responses are primarily M2-driven. By contrast, the non-selective irreversible antagonist phenoxybenzamine does not exhibit comparable tissue discrimination. [3] This functional selectivity validates 4-DAMP mustard as a tool for parsing M3- from M2-mediated physiological responses in complex tissues without requiring genetic knockout models.

ileum vs atria muscarinic response tissue-dependent receptor inactivation M3 functional selectivity

Direct Quantification of Receptor-Subtype Density: 4-DAMP Mustard Reduces M3 Bmax by 36–63% in Human Urological Tissues

In radioligand binding studies using [³H]NMS on human bladder mucosa, detrusor muscle, and parotid gland homogenates, pretreatment with 4-DAMP mustard irreversibly reduced the maximal binding capacity (Bmax) by 36% in detrusor, 41% in bladder mucosa, and 63% in parotid gland, directly reflecting the proportion of M3 receptors in each tissue. [1] The dissociation constants (Kd) of [³H]NMS in mucosa and detrusor were 260 ± 82 pM and 237 ± 49 pM, respectively, confirming high-affinity binding unaffected by mustard pretreatment. [1] This approach—irreversible M3 ablation followed by Bmax quantification—is uniquely enabled by 4-DAMP mustard's selectivity profile. Propylbenzilylcholine mustard, with its M2 preference, would yield a different and complementary Bmax reduction pattern, but cannot provide a clean M3-density readout. [2] This application has been adopted in urological research for characterizing antimuscarinic drug targets (oxybutynin, propiverine, tolterodine, darifenacin) in human bladder tissues. [1]

muscarinic receptor quantification human bladder M3 density Bmax reduction

M2-Protection Strategy Enables Bidirectional Subtype-Specific Inactivation Unavailable with Any Single Alternative Irreversible Antagonist

By combining 4-DAMP mustard with a reversible M2-selective antagonist (e.g., AF-DX 116 or methoctramine) as a protecting ligand, it is possible to achieve highly selective M3-receptor alkylation while preserving M2 receptors, or conversely to use M3-selective reversible antagonists to protect M3 while allowing 4-DAMP mustard to alkylate M2. [1] This 'protection-inactivation' strategy exploits the ~11-fold affinity differential of 4-DAMP mustard between M3 (KD = 7.2 nM) and M2 (KD = 43 nM): at appropriate fractional occupancies, a selective reversible antagonist can shield one subtype while the aziridinium ion alkylates the other. [2] No alternative irreversible muscarinic antagonist supports this bidirectional protocol: PrBCM's M2 preference would confound M3-protection strategies, while non-selective agents like phenoxybenzamine and EEDQ lack the subtype discrimination necessary for differential protection. [3] This experimental flexibility effectively doubles the investigative utility of a single compound, making 4-DAMP mustard the most versatile irreversible muscarinic tool available.

receptor protection strategy M2 selective protection dual-subtype inactivation protocol

Validated Application Scenarios for 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine Hydrochloride Based on Quantitative Differentiation Evidence


Dissection of M2 vs. M3 Functional Roles in Smooth Muscle Pharmacology

In isolated smooth muscle preparations (ileum, colon, bladder, airway), 4-DAMP mustard at 10–100 nM selectively eliminates the M3-mediated contractile component while preserving M2-mediated responses. This enables direct pharmacological isolation of M2 signaling—specifically, M2-mediated inhibition of β-adrenoceptor-stimulated relaxation—without genetic manipulation. The ~100-fold differential dose-ratio between ileum and atria at 10 nM [1] and the 197-fold dextral shift with maxima depression at 100 nM in ileum [2] provide validated concentration benchmarks for achieving selective M3 inactivation. Inclusion of an M2-selective protector (e.g., methoctramine) further enhances M2 preservation during alkylation. [3]

Direct Quantification of M3 Receptor Density in Human Tissues for Translational Urology Research

Pretreatment of human bladder mucosa, detrusor muscle, or parotid gland homogenates with 4-DAMP mustard followed by [³H]NMS saturation binding yields the M3 receptor proportion as the Bmax reduction (36% in detrusor, 41% in mucosa, 63% in parotid gland). [4] This protocol has been used to characterize the molecular targets of clinically used antimuscarinic agents (oxybutynin, tolterodine, darifenacin, propiverine) in human urological tissues and to compare receptor expression between bladder mucosa and detrusor. [4] The method is M3-specific and cannot be replicated with PrBCM, which would report M2 density instead. [5]

Furchgott Analysis of Muscarinic Agonist Receptor Reserve and Efficacy

The irreversible nature of 4-DAMP mustard alkylation makes it suitable for Furchgott receptor-inactivation experiments, where progressive reduction of the accessible receptor pool allows calculation of agonist efficacy (KA) and receptor reserve. The time-resolved activation kinetics (peak aziridinium at 32–60 min, half-life >100 min) [6] [7] provide a defined experimental window for controlled, stepwise receptor depletion. Unlike EEDQ, which acts immediately and non-selectively, 4-DAMP mustard's activation lag permits precise temporal control over the onset of irreversible blockade, and its M3 preference allows subtype-specific receptor-reserve estimation. [3]

Peripheral vs. Central Muscarinic Receptor Inactivation Studies Using the Blood-Brain Barrier Impermeability of the Aziridinium Ion

The charged aziridinium ion formed from 4-DAMP mustard does not readily cross the blood-brain barrier. In vivo treatment of rats with 4-DAMP bromo mustard (the bromo analog) resulted in irreversible inhibition of muscarinic receptor binding in peripheral tissues (heart, smooth muscle) but not in the central nervous system. [8] This property enables selective peripheral muscarinic receptor knockout in whole-animal studies—a capability not shared by lipophilic irreversible antagonists such as EEDQ, which penetrate the CNS. Researchers studying peripheral vs. central muscarinic contributions to cardiovascular, gastrointestinal, or bladder function can use 4-DAMP mustard for peripherally restricted receptor inactivation.

Quote Request

Request a Quote for 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.